1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid
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Overview
Description
“1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H19NO4S . It has a molecular weight of 249.33 . This compound is intended for research use only .
Molecular Structure Analysis
The InChI code for “1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid” is1S/C10H19NO4S/c1-2-3-8-16(14,15)11-6-4-9(5-7-11)10(12)13/h9H,2-8H2,1H3,(H,12,13)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid” is a powder that should be stored at room temperature .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as 1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Applications
Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
Inhibition of Cell Migration
Both piperidine and piperine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
4. Treatment of DLD-1 and HT29 Cells The use of amino-4-(1-piperidine) pyridine in the treatment of DLD-1 and HT29 cells down-regulates EMT . Additionally, western blot was evaluated in the vimentin expression at 72 h of treatment with 40, 50 and 100 µM of 2-amino-4-(1-piperidine) pyridine and suppressed in colon cancer cells .
5. Inhibition of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Material Science Applications
In addition to its applications in life sciences, 1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid also finds use in material science . Its unique chemical structure can be leveraged in the synthesis of new materials .
Safety and Hazards
properties
IUPAC Name |
1-butylsulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-2-3-8-16(14,15)11-6-4-9(5-7-11)10(12)13/h9H,2-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEPSGWWUPFAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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